1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Description
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS: 180692-27-7) is a bicyclic enol triflate derivative with the molecular formula C₇H₁₀F₃NO₃S (molecular weight: 245.22 g/mol). Its structure features a 1,2,3,6-tetrahydropyridine ring substituted with a methyl group at the 1-position and a trifluoromethanesulfonate (triflate) group at the 4-position . The compound is characterized by the SMILES string CN1CCC(=CC1)OS(=O)(=O)C(F)(F)F and InChIKey VLJCJEJRGHGDMQ-UHFFFAOYSA-N . It is primarily used as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of substituted heterocycles for pharmaceutical applications .
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3S/c1-11-4-2-6(3-5-11)14-15(12,13)7(8,9)10/h2H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJCJEJRGHGDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180692-27-7 | |
| Record name | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate typically involves the reaction of 1-Methyl-1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, and at low temperatures to prevent decomposition of the reactants and products . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form tetrahydropyridine derivatives.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Chemistry
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate is primarily used as an electrophilic reagent in organic synthesis. Its trifluoromethanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules.
Pharmaceutical Development
This compound plays a significant role in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in neuropharmacology and the development of drugs targeting neurological disorders.
Material Science
The compound has applications in the development of advanced materials, particularly those requiring fluorinated components. The incorporation of trifluoromethanesulfonate groups can enhance material properties such as thermal stability and chemical resistance.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive compounds with potential anti-inflammatory properties. The reaction conditions were optimized to improve yields while minimizing by-products, showcasing the compound's effectiveness as a synthetic building block .
Case Study 2: Neuropharmacological Research
Research has indicated that derivatives of this compound exhibit promising activity against neurodegenerative diseases. The compound was used to create analogs that showed enhanced binding affinity to specific neurotransmitter receptors .
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydropyridine Ring
The reactivity, stability, and applications of tetrahydropyridinyl triflates are heavily influenced by the substituent at the 1-position. Below is a detailed comparison:
Key Observations :
Electronic Effects: The methyl group in the target compound is electron-donating, enhancing the nucleophilicity of the tetrahydropyridine nitrogen, which may favor alkylation or arylation reactions . Tosyl and trifluoroacetyl groups are electron-withdrawing, increasing the electrophilicity of the triflate group and making these derivatives more reactive in substitution reactions .
Synthetic Accessibility :
- The target compound is commercially available, indicating robust synthetic protocols .
- Derivatives like 3r (94% purity) and 3s (43% purity) show variability in purity, likely due to steric hindrance from bulkier substituents (e.g., tosyl) affecting reaction efficiency .
Biological Relevance :
- The target compound is incorporated into JAK2 kinase inhibitors , highlighting its role in medicinal chemistry .
- In contrast, MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structurally related compound, is a neurotoxin that induces parkinsonism via mitochondrial toxicity, underscoring the critical impact of substituents on biological activity .
Functional Group Comparisons
Triflate Group Reactivity :
All compounds share the trifluoromethanesulfonate group, a superior leaving group that facilitates cross-coupling reactions (e.g., Suzuki, Heck). However, the electronic environment of the tetrahydropyridine ring modulates this reactivity:
- Electron-rich rings (e.g., 1-methyl derivative) may slow triflate displacement compared to electron-deficient systems (e.g., 1-trifluoroacetyl) .
Thermodynamic Stability :
- The methyl group in the target compound offers a balance between stability and reactivity, making it a versatile intermediate.
Biological Activity
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS Number: 180692-27-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of protein degraders and its interaction with various biological targets. Its trifluoromethanesulfonate group enhances electrophilicity, potentially allowing it to participate in nucleophilic substitutions that can modulate protein function.
Biological Activity Overview
Research indicates that compounds related to tetrahydropyridine structures exhibit a range of biological activities, including:
- Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective properties against neurodegenerative diseases. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known for its metabolism by monoamine oxidase B, leading to dopamine neuron toxicity. This suggests that derivatives may have protective or toxicological implications depending on their structural modifications .
- Anticancer Activity : Recent studies highlight the potential anticancer properties of piperidine derivatives. These compounds have shown cytotoxicity against various cancer cell lines and may induce apoptosis through different mechanisms . The trifluoromethanesulfonate moiety could enhance the interaction with cellular targets involved in cancer progression.
Case Study 1: Neurotoxicity Assessment
A study assessed the toxicity of MPTP in embryonic rat mesencephalic cultures. The results demonstrated that MPTP's metabolism was predominantly mediated by monoamine oxidase B, leading to increased toxicity in dopamine neurons. The findings suggest that similar tetrahydropyridine derivatives could exhibit neurotoxic or neuroprotective effects based on their metabolic pathways .
Case Study 2: Anticancer Efficacy
In a recent investigation involving piperidine derivatives, compounds were synthesized and tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The study concluded that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. This highlights the potential of tetrahydropyridine-based compounds in cancer therapy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxicity | Rat mesencephalic cultures | Metabolism by MAO-B leads to dopamine toxicity |
| Piperidine Derivative A | Anticancer | FaDu tumor cell line | Higher cytotoxicity than bleomycin |
| Piperidine Derivative B | Cholinesterase Inhibition | Various cancer cell lines | Effective against multiple cancer types |
Q & A
Q. Basic
- Chromatography : Use flash column chromatography with gradients (e.g., 0–15% ethyl acetate in petroleum ether) and basic alumina filtration to remove polar impurities .
- Crystallization : For solid derivatives, recrystallization from methanol/water mixtures improves purity (e.g., mp 288–291°C for related compounds) .
- TLC monitoring : Track reaction progress to terminate reactions at optimal conversion, reducing byproducts .
What spectroscopic methods are most effective for characterizing this compound?
Q. Basic
- 1H/13C NMR : Key signals include δ ~3.4–3.5 ppm (methylene protons adjacent to nitrogen) and δ ~160 ppm (CF3SO3 group) .
- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 210.1) and isotopic patterns .
- LC/MS : Detect trace impurities (e.g., residual triflic acid) using reverse-phase columns .
In cross-coupling reactions, how does this compound act as an intermediate?
Advanced
The trifluoromethanesulfonate (triflate) group serves as a superior leaving group due to its strong electron-withdrawing nature, enabling efficient palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, it reacts with arylboronic acids to form biaryl derivatives, critical in synthesizing kinase inhibitors like JAK2 binders . Compared to tosylates, triflates exhibit faster reaction kinetics and broader substrate compatibility .
What in vivo models study neurotoxic effects of tetrahydropyridine derivatives?
Advanced
Marmoset models treated with 1-methyl-1,2,3,6-tetrahydropyridine (a structural analog) show Parkinsonian symptoms, including dopamine depletion (striatal levels drop to 5% of controls). Researchers administer the compound intravenously (6 mg/kg) and assess behavior (locomotion, anxiety) and neurochemistry via HPLC . The triflate derivative’s enhanced lipophilicity may improve blood-brain barrier penetration for neurotoxicity studies .
How does computational chemistry predict its reactivity in novel pathways?
Advanced
Density functional theory (DFT) calculations model the electrophilicity of the triflate group, predicting nucleophilic attack sites. Molecular docking studies (e.g., JAK2 inhibitors in PDB 7REE) guide structural modifications to enhance binding affinity . Software like Gaussian or AutoDock evaluates steric and electronic effects of substituents on reaction pathways .
What role does this compound play in kinase inhibitor synthesis?
Advanced
It is a key intermediate in synthesizing JAK2 inhibitors (e.g., YM2-059), where the tetrahydropyridine moiety binds to the kinase’s ATP pocket. The triflate group facilitates coupling with aryl fragments (e.g., 3,5-difluoroaniline derivatives) to optimize selectivity and potency . Structural analogs show IC50 values <10 nM in enzymatic assays .
How do structural modifications impact physicochemical properties?
Q. Advanced
- Triflate replacement : Tosylates (e.g., 3s in ) reduce reactivity but improve stability.
- N-substituents : Benzyl or tosyl groups alter solubility (e.g., 3r vs. 3s in ).
- Electron-withdrawing groups : Nitro or cyano substituents increase electrophilicity, accelerating SNAr reactions .
What strategies mitigate byproduct formation during synthesis?
Q. Advanced
- Low-temperature reactions : Reduce triflic acid degradation by maintaining temperatures <0°C during triflation .
- Scavengers : Add 2,6-di-tert-butylpyridine to trap residual triflic anhydride .
- Stoichiometric control : Use 1.1–1.3 equivalents of triflating agent to avoid overalkylation .
How is this compound applied in analytical method development?
Advanced
As a reference standard in pharmaceutical impurity profiling (e.g., USP monographs for Naratriptan), it helps quantify related substances via HPLC (LOD <0.1%). Method validation includes spike-recovery experiments (95–105% recovery) and forced degradation studies (acid/base hydrolysis) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
